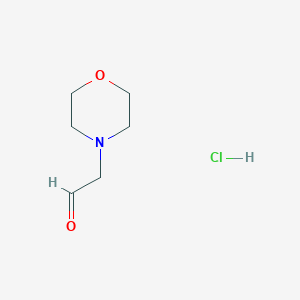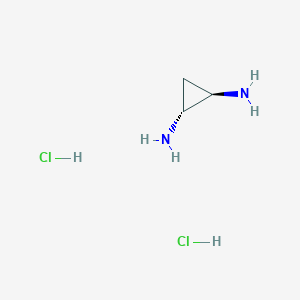![molecular formula C19H22N2O3S B1602653 3-苄基-7-(苯磺酰基)-9-氧杂-3,7-二氮杂双环[3.3.1]壬烷 CAS No. 335620-96-7](/img/structure/B1602653.png)
3-苄基-7-(苯磺酰基)-9-氧杂-3,7-二氮杂双环[3.3.1]壬烷
概述
描述
Synthesis Analysis
The synthesis of similar compounds, such as “3-benzyl 7-tert-butyl 9-oxo-3,7-diazabicyclo [3.3.1]nonane-3,7-dicarboxylate”, has been reported . Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds result in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo [3.3.1]nonane-1-carboxylates .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction analysis . Geometrical optimizations, NMR analyses, and novel crystal structures of 3-oxa-7-benzyl-7-azabicyclo[3.3.1]-nonan-9-one and 3-thia-7-benzyl-7-azabicyclo[3.3.1]-nonan-9-one have been reported .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a general and modular method for constructing pseudo-natural N-bridged [3.3.1] ring systems via a cascade process by bifunctional phosphonium salt/Lewis acid relay catalysis has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .科学研究应用
铃木-宫浦交叉偶联
铃木-宫浦 (SM) 交叉偶联反应是有机化学中形成碳-碳键的关键方法。该化合物可能用作 SM 偶联中稳定的、官能团耐受的有机硼试剂。 其独特的结构可能促进金属转移步骤,其中有机基团从硼转移到钯,这是反应中的一个关键阶段 .
聚合物制备中的邻位协助
邻位协助是指邻近基团在促进化学反应中的作用。在聚合物化学的背景下,3-苄基-7-(苯磺酰基)-9-氧杂-3,7-二氮杂双环[3.3.1]壬烷可用于提高聚合物制备和改性过程中中间体的反应活性。 这可以导致开发具有改进性能和性能的聚合物 .
用于转染的阳离子聚合物
阳离子聚合物因其与核酸形成复合物的能力而被广泛用于基因治疗和药物递送。 该化合物中的双环[3.3.1]壬烷系统可用于创建能够有效地将遗传物质递送至细胞的新型阳离子材料,有可能优于当前的转染剂 .
可碎材料的开发
3-苄基-7-(苯磺酰基)-9-氧杂-3,7-二氮杂双环[3.3.1]壬烷的结构完整性可用于创建可碎材料。 这些材料旨在在特定条件下分解,这在诸如控释和环境敏感过程之类的应用中非常理想 .
化学生物学应用
在化学生物学中,操纵分子以理解生物系统是关键。 所讨论的化合物可用于合成与生物靶标相互作用的分子,有助于生物过程的研究和治疗剂的发现 .
有机催化
有机催化是催化的一个分支,涉及有机分子。该化合物的双环结构提供了一个刚性框架,这可能有利于有机催化剂的设计。 这些催化剂可以提高各种化学反应的效率和选择性 .
作用机制
Target of Action
The primary target of 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptors . These receptors are directly involved in the formation of cognitive functions and memory .
Mode of Action
The compound acts as a positive allosteric modulator of AMPA receptors . This means it enhances the activity of these receptors without directly activating them . The compound’s interaction with its targets results in an increase in the currents of AMPA receptors .
Biochemical Pathways
The compound affects the glutamatergic system , which plays a crucial role in the functioning of the mammalian central nervous system . By modulating the activity of AMPA receptors, the compound can influence various neurological processes associated with these receptors .
Result of Action
The compound’s action on AMPA receptors leads to a pronounced cognitive-stimulating effect . It has shown activity and effectiveness in behavioral experiments that simulate both various acute impairments of memory and cognitive functions and in chronic experiments that simulate the pathology of Alzheimer’s disease .
实验室实验的优点和局限性
The use of 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane in laboratory experiments has several advantages, including its low cost and ease of synthesis. Additionally, 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane is a relatively stable compound and is not easily degraded by light or heat. However, 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane is also a relatively new compound, and its effects on cells and organisms have not been fully studied. As such, there is still much to be learned about the potential applications of 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane in laboratory experiments.
未来方向
Given the potential applications of 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane in the fields of synthetic organic chemistry, drug development, and medicinal chemistry, there are many potential future directions for research. These include further studies on the mechanism of action of 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane and its effects on different organisms and cells. Additionally, further research could be conducted on the potential applications of 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane in the treatment of diseases such as cancer and neurodegenerative disorders. Finally, further research could be conducted on the potential use of 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane in the development of new drugs and medicines.
安全和危害
Safety information for a similar compound, “3-benzyl 7-tert-butyl 9-oxo-3,7-diazabicyclo [3.3.1]nonane-3,7-dicarboxylate”, includes hazard statements H302, H315, H319, H335, and precautionary statements P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
属性
IUPAC Name |
3-(benzenesulfonyl)-7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-25(23,19-9-5-2-6-10-19)21-14-17-12-20(13-18(15-21)24-17)11-16-7-3-1-4-8-16/h1-10,17-18H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOBEODZHJDKSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(O2)CN1CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151542 | |
| Record name | 3-(Phenylmethyl)-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335620-96-7 | |
| Record name | 3-(Phenylmethyl)-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335620-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylmethyl)-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Oxa-3,7-diazabicyclo[3.3.1]nonane, 3-(phenylmethyl)-7-(phenylsulfonyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

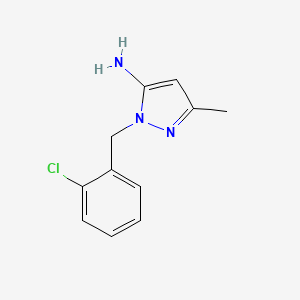
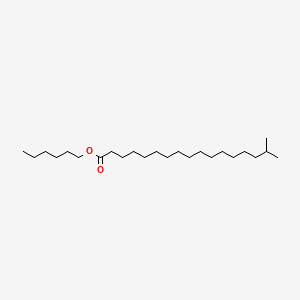
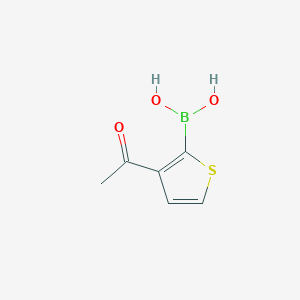
![2-[(1-Methylpiperidin-4-yl)oxy]aniline](/img/structure/B1602576.png)
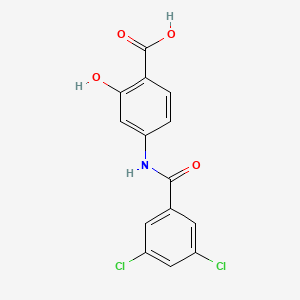
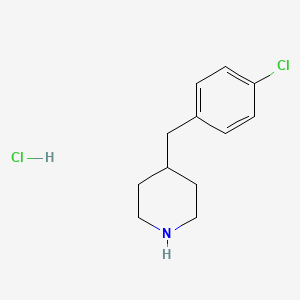
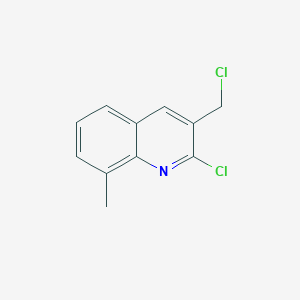
![N-[(3-methoxyphenyl)methyl]propan-2-amine](/img/structure/B1602581.png)
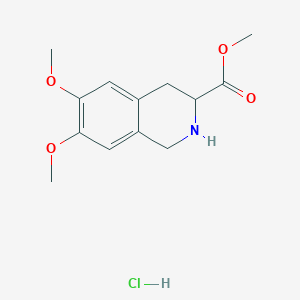
![[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride](/img/structure/B1602584.png)
![5-Bromo-3-cyanomethyl-benzo[B]thiophene](/img/structure/B1602587.png)
